molecular formula C6H14ClNS B15306333 [(3S)-piperidin-3-yl]methanethiol hydrochloride

[(3S)-piperidin-3-yl]methanethiol hydrochloride

Cat. No.: B15306333
M. Wt: 167.70 g/mol
InChI Key: LTOOPJUVKVOTEF-RGMNGODLSA-N
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Description

[(3S)-piperidin-3-yl]methanethiol hydrochloride is a chemical compound that features a piperidine ring substituted with a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-piperidin-3-yl]methanethiol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methanethiol Group: The methanethiol group can be introduced via nucleophilic substitution reactions. For example, a thiol group can be added to a piperidine derivative using thiolating agents under basic conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(3S)-piperidin-3-yl]methanethiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or the thiol group.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

[(3S)-piperidin-3-yl]methanethiol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of thiol-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(3S)-piperidin-3-yl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to [(3S)-piperidin-3-yl]methanethiol hydrochloride but without the methanethiol group.

    Methanethiol: A simple thiol compound without the piperidine ring.

    Piperidin-3-ylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a methanethiol group. This combination allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

[(3S)-piperidin-3-yl]methanethiol;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1

InChI Key

LTOOPJUVKVOTEF-RGMNGODLSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CS.Cl

Canonical SMILES

C1CC(CNC1)CS.Cl

Origin of Product

United States

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